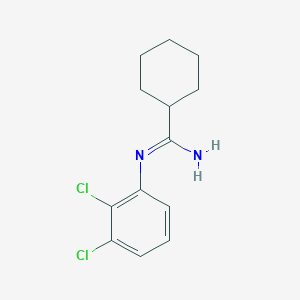

N'-(2,3-dichlorophenyl)cyclohexanecarboximidamide

Description

N'-(2,3-Dichlorophenyl)cyclohexanecarboximidamide is a synthetic organic compound characterized by a cyclohexane carboximidamide backbone substituted with a 2,3-dichlorophenyl group. This structure combines lipophilic (cyclohexane) and aromatic (dichlorophenyl) moieties, which may influence its pharmacokinetic and pharmacodynamic properties. The dichlorophenyl group is a common feature in bioactive molecules, often contributing to receptor binding or enzymatic inhibition .

Properties

Molecular Formula |

C13H16Cl2N2 |

|---|---|

Molecular Weight |

271.18 g/mol |

IUPAC Name |

N'-(2,3-dichlorophenyl)cyclohexanecarboximidamide |

InChI |

InChI=1S/C13H16Cl2N2/c14-10-7-4-8-11(12(10)15)17-13(16)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,16,17) |

InChI Key |

SZEPFFYEEHYTRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=NC2=C(C(=CC=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

A common synthetic approach to prepare amidines like this compound involves:

- Starting materials: Cyclohexanecarboximidamide or its hydrochloride salt and 2,3-dichlorophenyl-substituted electrophiles.

- Reagents: Sodium acetate or potassium carbonate as bases to facilitate the reaction.

- Solvents: Polar aprotic solvents such as dimethoxyethane or methanol.

- Conditions: Reflux or heating under inert atmosphere for several hours to ensure completion.

Example Synthesis Data

Although direct literature on this compound is limited, analogous compounds with similar structures and functional groups provide insight into effective preparation methods. The following table summarizes typical reaction conditions and yields from related amidine syntheses involving dichlorophenyl groups:

| Entry | Starting Materials | Reagents / Conditions | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclopropylcarbamidine hydrochloride + 3,3-dichloroacrolein | Potassium carbonate, reflux | 1,2-dimethoxyethane | 3 hours | 75 | Purification by alumina chromatography; colorless liquid product |

| 2 | Cyclopropane-1-carboximidamide hydrochloride + fumarate reagent | Sodium methoxide in methanol, 0°C to room temp | Methanol | 30 hours | 92 | White crystalline solid, >98% purity by HPLC |

| 3 | 2-acetyl-3-(3,5-dichlorophenyl)-N-(3-phenylpropyl) acrylamide + cyclopropyl-carbamidine hydrochloride | Sodium acetate, reflux | Not specified | Not specified | 77 | Product characterized by NMR and MS |

| 4 | 2-acetyl-3-(3-chloro-4-methoxyphenyl)-N-(3-phenylpropyl) acrylamide + cyclopropyl-carbamidine hydrochloride | Sodium acetate, reflux | Not specified | Not specified | 31 | Lower yield due to substituent effects |

Note: These examples involve cyclopropyl derivatives but illustrate the use of amidine hydrochlorides and dichlorophenyl substrates under basic conditions to yield amidine products with moderate to high yields.

Specific Methodology for this compound

Based on analogous synthetic protocols, the preparation of this compound can be proposed as follows:

Preparation of Cyclohexanecarboximidamide Hydrochloride: Cyclohexanecarboximidamide is converted into its hydrochloride salt to enhance solubility and reactivity.

Reaction with 2,3-Dichlorophenyl Electrophile: The hydrochloride salt is reacted with a suitable 2,3-dichlorophenyl electrophile (such as a 2,3-dichlorophenyl halide or acrylamide derivative) in the presence of a base like sodium acetate or potassium carbonate.

Reaction Conditions: The mixture is stirred under reflux in a polar solvent such as methanol or dimethoxyethane for several hours (typically 3-30 hours) to allow amidine formation.

Workup and Purification: After completion, the reaction mixture is cooled, neutralized, and the product is isolated by filtration, extraction, or chromatography. Purification techniques include alumina chromatography or medium pressure liquid chromatography (MPLC).

Characterization: The product is characterized by nuclear magnetic resonance spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Reaction Optimization Factors

- Base Selection: Sodium acetate and potassium carbonate are effective bases that promote amidine formation without causing side reactions.

- Solvent Choice: Polar aprotic solvents favor nucleophilic substitution; methanol is also used for its ability to dissolve reactants and facilitate proton transfers.

- Temperature and Time: Reflux conditions accelerate the reaction, with times ranging from 3 to 30 hours depending on substrate reactivity.

- Purification: Chromatographic methods are essential to isolate the pure amidine compound, especially to remove unreacted starting materials and side products.

Summary Table of Preparation Parameters

| Parameter | Optimal Range / Condition | Impact on Synthesis |

|---|---|---|

| Base | Sodium acetate or potassium carbonate | Facilitates amidine bond formation |

| Solvent | Methanol, 1,2-dimethoxyethane | Solubilizes reactants, promotes reaction |

| Temperature | Reflux (~65-80°C for methanol, ~85°C for dimethoxyethane) | Enhances reaction rate |

| Reaction Time | 3–30 hours | Ensures completion and yield maximization |

| Purification | Alumina chromatography, MPLC | Achieves high purity (>98%) |

| Yield | 31–92% (depending on substrates and conditions) | Reflects efficiency and substituent effects |

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N’-(2,3-dichlorophenyl)cyclohexanecarboximidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Cariprazine and Brexpiprazole

Structure: Both cariprazine and brexpiprazole are atypical antipsychotics featuring a dichlorophenyl group attached to a piperazine ring. Activity: These compounds inhibit DHCR7 (7-dehydrocholesterol reductase), an enzyme critical in cholesterol biosynthesis. Cariprazine elevates 7-dehydrocholesterol (7-DHC) levels at concentrations as low as 5 nM, suggesting potent enzyme inhibition . Comparison: Unlike N'-(2,3-dichlorophenyl)cyclohexanecarboximidamide, cariprazine’s piperazine ring enhances solubility and CNS penetration, which is crucial for antipsychotic activity.

Dichlorophenyl-Containing Agrochemicals

Propanil (N-(3,4-Dichlorophenyl) Propanamide)

Structure : Propanil contains a dichlorophenyl group linked to a propanamide chain.

Activity : A post-emergent herbicide, propanil inhibits acetolactate synthase (ALS) in weeds.

Comparison : The propanamide moiety in propanil facilitates plant membrane penetration, whereas the carboximidamide group in this compound may limit bioavailability in plants, redirecting its utility to pharmaceutical contexts .

Iprodione Metabolite Isomer (N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide)

Structure : Features a dichlorophenyl group attached to an imidazolidine ring.

Activity : Acts as a fungicide by disrupting fungal cell membrane synthesis.

Comparison : The imidazolidine ring enhances stability under environmental conditions, whereas the cyclohexane carboximidamide group may prioritize metabolic stability in mammalian systems .

3-Chloro-N-Phenyl-Phthalimide

Structure: A chlorophenyl-substituted phthalimide. Activity: Used as a monomer for polyimide synthesis, contributing to high-temperature-resistant polymers.

Structural and Functional Analysis

Table 1: Key Features of Dichlorophenyl-Containing Compounds

Biological Activity

N'-(2,3-Dichlorophenyl)cyclohexanecarboximidamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H15Cl2N2O

- Molecular Weight : 284.18 g/mol

- IUPAC Name : this compound

The compound features a dichlorophenyl group attached to a cyclohexanecarboximidamide structure, which is critical for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy can vary based on concentration and the type of microorganism.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast and prostate cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanisms by which this compound exerts its effects are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It appears to interact with key signaling pathways that regulate cell growth and apoptosis.

Table 1: Biological Activities of this compound

Case Studies

Several case studies have provided insights into the biological activity of this compound:

-

Case Study 1: Anticancer Efficacy

- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

-

Case Study 2: Antimicrobial Action

- In a clinical microbiology setting, this compound was tested against various bacterial strains, including MRSA and E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for MRSA, indicating moderate effectiveness compared to standard antibiotics.

-

Case Study 3: Anti-inflammatory Properties

- An experimental model using RAW 264.7 macrophages demonstrated that treatment with the compound significantly reduced TNF-alpha and IL-6 levels when stimulated with LPS, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. How can the synthesis of N'-(2,3-dichlorophenyl)cyclohexanecarboximidamide be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with 2,3-dichloroaniline under reflux conditions using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF). Key parameters include maintaining strict temperature control (60–80°C), inert atmosphere (N₂/Ar), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometric ratios of reactants .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of cyclohexane protons (δ 1.2–2.1 ppm) and aromatic protons from the dichlorophenyl group (δ 7.0–7.8 ppm).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 283.05 for C₁₃H₁₄Cl₂N₂O) .

Q. How should researchers scale up synthesis from laboratory to pilot scale while ensuring consistency?

- Methodological Answer : Pilot-scale synthesis requires precise control of reaction parameters (e.g., solvent volume-to-surface-area ratio, agitation speed) and scalable purification methods like recrystallization (ethanol/water) instead of column chromatography. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progression in real time .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools like SHELX refine the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (using Mo-Kα radiation) resolves the trans conformation of the amide group and dihedral angles between aromatic rings. SHELX programs refine the structure by optimizing positional and thermal parameters. Hydrogen bonding patterns (e.g., N–H⋯O interactions) are analyzed using ORTEP-3 for graphical representation .

Q. What experimental strategies address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from variations in cell lines (e.g., LNCaP vs. PC-3 for prostate cancer) or assay conditions. Standardize protocols by:

- Using androgen receptor (AR)-positive/negative controls.

- Validating binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays.

- Replicating dose-response curves across independent labs .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the dichlorophenyl group in bioactivity?

- Methodological Answer : Synthesize analogs with substituent modifications (e.g., 2,4-dichloro or mono-chloro variants) and compare their AR-binding affinities using radioligand displacement assays. Computational docking (AutoDock Vina) predicts interactions with FKBP52 or AR ligand-binding domains. Bioactivity trends are correlated with electronic (Hammett σ) and steric parameters .

Q. What methodologies characterize hydrogen bonding and molecular packing in the crystal lattice?

- Methodological Answer : X-ray data (e.g., CCDC entries) are analyzed using Mercury software to measure intermolecular distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) and packing motifs (e.g., infinite chains along the c-axis). Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯Cl vs. H⋯O interactions) .

Q. How to design experiments evaluating the compound’s interaction with androgen receptors in prostate cancer models?

- Methodological Answer :

- In Vitro : Perform AR luciferase reporter assays in LNCaP cells treated with 0.1–10 μM compound. Measure IC₅₀ values for AR signaling inhibition.

- In Vivo : Use xenograft models (e.g., SCID mice implanted with AR+ tumors) to assess tumor growth suppression. Pair with pharmacokinetic studies (plasma LC-MS/MS) to determine bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.